

# Chiglitazar Sodium: A Pan-PPAR Agonist for Comprehensive Metabolic Control

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Chiglitazar sodium |           |
| Cat. No.:            | B11935768          | Get Quote |

An In-depth Technical Guide for Researchers and Drug Development Professionals

### **Abstract**

Chiglitazar sodium is a novel, orally administered peroxisome proliferator-activated receptor (PPAR) pan-agonist developed for the treatment of type 2 diabetes mellitus (T2DM). By simultaneously activating all three PPAR isoforms ( $\alpha$ ,  $\gamma$ , and  $\delta$ ), chiglitazar sodium offers a multi-faceted approach to metabolic regulation, addressing not only hyperglycemia but also dyslipidemia and insulin resistance. This technical guide provides a comprehensive overview of the effects of chiglitazar sodium on glucose and lipid metabolism, supported by quantitative data from clinical and preclinical studies, detailed experimental protocols, and visualizations of its mechanism of action.

## Introduction

Type 2 diabetes is a complex metabolic disorder characterized by insulin resistance and impaired glucose metabolism, often accompanied by dyslipidemia. **Chiglitazar sodium**, also known as Carfloglitazar, is a non-thiazolidinedione (TZD) insulin sensitizer that acts as a panagonist for PPARs.[1][2] PPARs are nuclear hormone receptors that play a critical role in the regulation of genes involved in glucose and lipid homeostasis.[3][4] The unique ability of **chiglitazar sodium** to modulate all three PPAR subtypes provides a synergistic and comprehensive improvement in metabolic control.[3][5] This document serves as a technical resource for researchers and professionals in drug development, offering detailed insights into the pharmacological profile of **chiglitazar sodium**.



# Mechanism of Action: A Pan-PPAR Agonist Approach

**Chiglitazar sodium**'s therapeutic effects stem from its ability to bind to and activate PPAR $\alpha$ , PPAR $\gamma$ , and PPAR $\delta$  with varying affinities.[5][6] This balanced activation leads to a broad range of metabolic benefits.

- PPARα Activation: Predominantly expressed in the liver, skeletal muscle, and heart, PPARα activation enhances fatty acid oxidation and catabolism, leading to a reduction in circulating triglyceride levels.[3][5]
- PPARy Activation: Primarily found in adipose tissue, PPARy activation improves insulin sensitivity, promotes adipocyte differentiation, and enhances glucose uptake and utilization in peripheral tissues.[3][5] This activation also contributes to reducing inflammatory responses associated with insulin resistance.[5]
- PPARδ Activation: Expressed in numerous tissues, including muscle and adipose tissue,
  PPARδ activation stimulates fatty acid oxidation and improves overall energy expenditure and lipid metabolism.[3][5]

The combined activation of these three receptors results in a more holistic approach to managing the metabolic dysregulation seen in T2DM.[5]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Efficacy and safety of chiglitazar, a novel peroxisome proliferator-activated receptor panagonist, in patients with type 2 diabetes: a randomized, double-blind, placebo-controlled, phase 3 trial (CMAP) PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is Chiglitazar Sodium used for? [synapse.patsnap.com]
- 4. Impact of chiglitazar on glycemic control in type 2 diabetic patients with metabolic syndrome and insulin resistance: A pooled data analysis from two phase III trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Chiglitazar Sodium? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Chiglitazar Sodium: A Pan-PPAR Agonist for Comprehensive Metabolic Control]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11935768#chiglitazar-sodium-s-effects-on-glucose-and-lipid-metabolism]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com